5-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with methoxymethyl, methyl, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-(methoxymethyl)-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5-(Methoxymethyl)-1-methyl-1H-pyrazole
Reagent: Chlorosulfonic acid (ClSO3H)
Conditions: The reaction is typically performed at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Biological Studies: It is used in the study of biochemical pathways and the development of bioactive compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonate ester
- 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonothioate
Uniqueness
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
5-(methoxymethyl)-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O3S/c1-9-5(4-12-2)6(3-8-9)13(7,10)11/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOCSRYLZIZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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